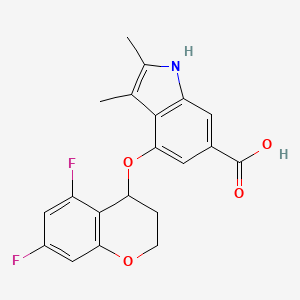

5-Methyltetrahydrofolate-13C5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Methyltetrahydrofolate-13C5 is an isotopically labeled form of 5-Methyltetrahydrofolic acid, a biologically active form of folate (vitamin B9). This compound is crucial in various biochemical processes, including the synthesis of methionine from homocysteine by donating a methyl group . The isotopic labeling with carbon-13 (13C) makes it particularly useful in scientific research, allowing for precise tracking and analysis in metabolic studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 5-Methyltetrahydrofolate-13C5 involves the reduction of folic acid. One method includes the use of potassium borohydride (KBH4) catalyzed by lead nitrate (Pb(NO3)2) in water. This method yields 5,6,7,8-tetrahydrofolic acid, which can then be further processed to obtain 5-Methyltetrahydrofolate . The isotopic labeling is achieved by incorporating 13C into the glutamate moiety of the molecule .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reduction methods. The process is optimized for high yield and purity, often employing advanced chromatographic techniques for purification .

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyltetrahydrofolate-13C5 undergoes several types of chemical reactions, including:

Reduction: Conversion from folic acid to tetrahydrofolate.

Methylation: Donation of a methyl group to homocysteine to form methionine.

Common Reagents and Conditions

Reduction: Potassium borohydride (KBH4) and lead nitrate (Pb(NO3)2) in aqueous conditions.

Methylation: Methylenetetrahydrofolate reductase (MTHFR) enzyme and methionine synthase.

Major Products

Methionine: Formed from the methylation of homocysteine.

Tetrahydrofolate: Intermediate product in the reduction process.

Wissenschaftliche Forschungsanwendungen

5-Methyltetrahydrofolate-13C5 is widely used in scientific research due to its isotopic labeling, which allows for precise tracking in metabolic studies. Its applications include:

Wirkmechanismus

5-Methyltetrahydrofolate-13C5 functions as a methyl donor in the conversion of homocysteine to methionine. This process is facilitated by the enzyme methylenetetrahydrofolate reductase (MTHFR), which converts 5,10-methylenetetrahydrofolate to 5-Methyltetrahydrofolate. The methyl group is then transferred to homocysteine by methionine synthase, forming methionine . This reaction is crucial for maintaining proper methylation processes in the body, including DNA methylation and protein synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Folic Acid: The synthetic form of folate, which must be reduced to tetrahydrofolate to be biologically active.

5,10-Methylenetetrahydrofolate: An intermediate in the folate cycle that is converted to 5-Methyltetrahydrofolate by MTHFR.

10-Formyltetrahydrofolate: Another active form of folate involved in purine synthesis.

Uniqueness

5-Methyltetrahydrofolate-13C5 is unique due to its isotopic labeling, which allows for precise tracking in metabolic studies. Unlike folic acid, it does not require reduction and is immediately available for biological processes. This makes it particularly valuable in research settings where accurate measurement and tracking of folate metabolism are essential .

Eigenschaften

Molekularformel |

C20H25N7O6 |

|---|---|

Molekulargewicht |

464.42 g/mol |

IUPAC-Name |

(2S)-2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid |

InChI |

InChI=1S/C20H25N7O6/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31)/t12?,13-/m0/s1/i6+1,7+1,13+1,14+1,19+1 |

InChI-Schlüssel |

ZNOVTXRBGFNYRX-HPIGZBGKSA-N |

Isomerische SMILES |

CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[13C@@H]([13CH2][13CH2][13C](=O)O)[13C](=O)O |

Kanonische SMILES |

CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-(Pyrazin-2-yl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride](/img/structure/B13842822.png)

![11-oxo-6,11-Dihydro-5H-dibenzo[b,e]azepine-5-carboxamide](/img/structure/B13842856.png)

![2-(6-Phenyl-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride](/img/structure/B13842858.png)

![ethyl (2E)-5,5,5-trideuterio-2-[(4-fluorophenyl)methylidene]-3-oxo-4-(trideuteriomethyl)pentanoate](/img/structure/B13842860.png)